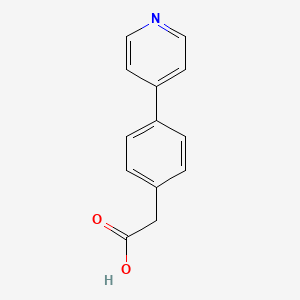

(4-Pyridin-4-yl-phenyl)-acetic acid

Description

BenchChem offers high-quality (4-Pyridin-4-yl-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyridin-4-yl-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pyridin-4-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIXKSPODUBJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610677 | |

| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55397-08-5 | |

| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Pyridin-4-yl-phenyl)-acetic acid: A Technical Guide for Drug Discovery and Development

Introduction: A Privileged Scaffold in Medicinal Chemistry

(4-Pyridin-4-yl-phenyl)-acetic acid is a bifunctional organic molecule that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1] Its structure, which marries a phenylacetic acid moiety with a pyridine ring, presents a unique combination of properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The phenylacetic acid portion is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), while the pyridine ring acts as a versatile hydrogen bond acceptor and a key element in various enzyme-inhibitor interactions.[1] This guide provides an in-depth overview of the physical, chemical, and pharmacological characteristics of (4-Pyridin-4-yl-phenyl)-acetic acid, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The key properties of (4-Pyridin-4-yl-phenyl)-acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-(pyridin-4-yl)phenyl)acetic acid | PubChem[2] |

| CAS Number | 55397-08-5 | Chem-Impex[1], Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₃H₁₁NO₂ | Chem-Impex[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 213.23 g/mol | Santa Cruz Biotechnology[3], PubChem[2] |

| Appearance | White to off-white solid | Chem-Impex[1] |

| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |

| Boiling Point | 400.4 ± 33.0 °C at 760 mmHg (Predicted) | Synblock |

| XLogP3 | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[2] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

Synthesis and Chemical Reactivity

The primary route for synthesizing (4-Pyridin-4-yl-phenyl)-acetic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry due to its high tolerance for various functional groups and generally mild reaction conditions.

Logical Workflow for Synthesis

The synthesis of (4-Pyridin-4-yl-phenyl)-acetic acid via a Suzuki coupling logically proceeds by coupling a pyridine-containing boronic acid or ester with a phenylacetic acid derivative bearing a halide or triflate. This approach is favored due to the commercial availability and stability of the starting materials.

Figure 1: Synthetic workflow for (4-Pyridin-4-yl-phenyl)-acetic acid via Suzuki coupling.

Reactivity Profile

The reactivity of (4-Pyridin-4-yl-phenyl)-acetic acid is dominated by its two key functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal catalysts or as a hydrogen bond acceptor in biological systems. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are representative methods for the synthesis and characterization of (4-Pyridin-4-yl-phenyl)-acetic acid, based on established procedures for similar compounds.

Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of aryl-pyridine compounds.

Materials:

-

4-Bromophenylacetic acid

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 3:1 to 4:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the phenyl and pyridyl rings, as well as a singlet for the methylene protons of the acetic acid group. The chemical shifts of the pyridyl protons would be downfield compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom.

-

¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons of both rings.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and C=C and C=N stretching vibrations from the aromatic rings.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Applications in Drug Discovery: A Scaffold for Enzyme Inhibition

The (4-Pyridin-4-yl-phenyl)-acetic acid scaffold is of particular interest in the development of enzyme inhibitors, leveraging the properties of both its constituent moieties.

Cyclooxygenase (COX) Inhibition

The phenylacetic acid core is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Derivatives of (4-Pyridin-4-yl-phenyl)-acetic acid have been investigated for their potential as selective COX-2 inhibitors, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Kinase Inhibition

The pyridyl-phenyl motif is a common feature in many kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The phenylacetic acid portion provides a vector for further functionalization to achieve selectivity and improve pharmacokinetic properties. Derivatives of this scaffold have been explored as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[4][5][6]

Conclusion: A Versatile Building Block with Therapeutic Potential

(4-Pyridin-4-yl-phenyl)-acetic acid represents a valuable and versatile scaffold for medicinal chemists and drug discovery professionals. Its straightforward synthesis via robust cross-coupling methodologies, coupled with its inherent chemical functionalities, makes it an attractive starting point for the development of novel therapeutics. The presence of both a proven anti-inflammatory pharmacophore and a key kinase-binding element positions this compound and its derivatives as promising candidates for the development of new treatments for a range of diseases, from inflammation to cancer. Further exploration of the structure-activity relationships of its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Chem-Impex. (4-Pyridin-4-yl-phenyl)acetic acid.

-

Santa Cruz Biotechnology. (4-Pyridin-4-yl-phenyl)acetic acid.

-

Synblock. (4-Pyridin-4-yl-phenyl)-acetic acid.

-

PubChem. 4-(4'-Pyridyl)phenylacetic acid.

-

Singh, P., & Kumar, A. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390.

-

Zhu, X., et al. (2015). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 25(15), 2965-2969.

-

Al-Sanea, M. M., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 26(11), 3167.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4'-Pyridyl)phenylacetic Acid: A Versatile Building Block in Medicinal Chemistry and Materials Science

This guide provides a comprehensive technical overview of 4-(4'-Pyridyl)phenylacetic acid, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical identity, synthesis, and diverse applications, underpinned by scientific principles and practical insights.

Molecular Identity: Structure and Nomenclature

4-(4'-Pyridyl)phenylacetic acid is a bifunctional organic compound featuring a phenylacetic acid moiety linked to a pyridine ring. This unique combination of a carboxylic acid group and a basic nitrogen heterocycle imparts valuable properties that are exploited in various scientific fields.

Chemical Structure:

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. An acetic acid group is attached to the first position, and a pyridine ring is linked at the fourth position via its own fourth position.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: Retrosynthetic analysis for the synthesis of 4-(4'-Pyridyl)phenylacetic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-(4'-Pyridyl)phenylacetic acid from 4-bromophenylacetic acid and pyridine-4-boronic acid.

Materials:

-

4-Bromophenylacetic acid

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenylacetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and adjust the pH to approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4'-Pyridyl)phenylacetic acid.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is the cornerstone of the Suzuki coupling, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling[1].

-

Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity, preventing premature decomposition and promoting the desired catalytic cycle.

-

Base (Potassium Carbonate): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center[2].

-

Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

```dot

digraph "Suzuki_Coupling_Workflow" {

graph [rankdir="TB"];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853"];

}

Sources

Unveiling the Therapeutic Potential of 2-(4-(pyridin-4-yl)phenyl)acetic acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-(pyridin-4-yl)phenyl)acetic acid stands as a versatile heterocyclic carboxylic acid with a biphenyl-like scaffold, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine ring linked to a phenylacetic acid moiety, suggests a potential for diverse biological activities, particularly in the realms of inflammation and neurological disorders. This technical guide provides a comprehensive review of the known and extrapolated biological activities of this compound, delving into its synthesis, potential mechanisms of action, and the experimental frameworks used to evaluate related molecules. While direct, in-depth research on 2-(4-(pyridin-4-yl)phenyl)acetic acid is limited, this guide synthesizes available data on analogous structures to forecast its therapeutic promise and guide future research endeavors.

Introduction: The Structural Rationale for a Promising Therapeutic Candidate

The convergence of a pyridine ring and a phenylacetic acid core in 2-(4-(pyridin-4-yl)phenyl)acetic acid creates a molecule with inherent potential for biological interaction. The pyridine moiety, a common pharmacophore, is known to engage in hydrogen bonding and pi-stacking interactions with biological targets. The phenylacetic acid component is a well-established structural motif in various therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs). This unique combination suggests that 2-(4-(pyridin-4-yl)phenyl)acetic acid could serve as a key intermediate in the synthesis of novel therapeutics.[1][2] Its utility is being explored in the development of agents for neurological disorders, as well as for anti-inflammatory and analgesic applications.[1][2]

Synthesis and Chemical Properties

The synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid and its derivatives often employs modern synthetic methodologies. A common and effective approach is the Palladium-catalyzed Suzuki coupling reaction. This reaction facilitates the formation of the carbon-carbon bond between the pyridine and phenyl rings, a crucial step in assembling the core scaffold of the molecule.

Illustrative Synthetic Workflow: Suzuki Coupling

The following diagram outlines a generalized workflow for the synthesis of phenylacetic acid derivatives, a strategy that is applicable to the synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Caption: Generalized Suzuki coupling workflow for the synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Potential Biological Activities and Mechanisms of Action

While specific studies on 2-(4-(pyridin-4-yl)phenyl)acetic acid are not extensively available, the biological activities of structurally related compounds provide a strong foundation for predicting its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

The phenylacetic acid moiety is a hallmark of many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It is plausible that 2-(4-(pyridin-4-yl)phenyl)acetic acid could exhibit similar anti-inflammatory and analgesic properties.

Hypothesized Anti-inflammatory Signaling Pathway:

The following diagram illustrates the canonical COX pathway, a likely target for compounds containing a phenylacetic acid scaffold.

Caption: Hypothesized inhibition of the COX-2 pathway by 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Studies on other novel pyrrole derivatives have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model.[3][4] These compounds have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and down-regulate the expression of iNOS and COX-2.[3][4][5]

Experimental Protocol: In Vitro COX Inhibition Assay

A standard experimental approach to validate the anti-inflammatory potential of a compound like 2-(4-(pyridin-4-yl)phenyl)acetic acid involves an in vitro COX inhibition assay.

-

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (2-(4-(pyridin-4-yl)phenyl)acetic acid).

-

Reference NSAIDs (e.g., celecoxib, ibuprofen).

-

Assay buffer and detection reagents.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and reference drugs.

-

In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound or reference drug.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Expected Data Presentation:

The results of such an assay would be presented in a tabular format for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-(pyridin-4-yl)phenyl)acetic acid | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Celecoxib (Reference) | >100 | 0.005 | >20000 |

| Ibuprofen (Reference) | 13.5 | 344 | 0.04 |

Potential in Neurological Disorders

The presence of the pyridine ring and the overall structure of 2-(4-(pyridin-4-yl)phenyl)acetic acid suggest its potential as a scaffold for developing agents that target the central nervous system (CNS). Phenylacetic acid and its derivatives have been noted to affect developing mammalian brain neurons.[6] Furthermore, various phenolic acids have demonstrated neuroprotective effects through molecular mechanisms that include mitigating neuroinflammation and apoptosis.[7]

Potential Neurological Targets and Pathways:

While direct targets for 2-(4-(pyridin-4-yl)phenyl)acetic acid are yet to be identified, related compounds have shown activity against various CNS targets. For instance, some imidazopyridine derivatives have been developed as ligands for peripheral benzodiazepine receptors (PBRs), which are implicated in neuroinflammation.[8]

Experimental Workflow for Assessing Neuroprotective Effects:

A common in vitro model to assess the neuroprotective potential of a compound involves challenging neuronal cells with a neurotoxin.

Caption: In vitro workflow to evaluate the neuroprotective effects of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Future Directions and Conclusion

2-(4-(pyridin-4-yl)phenyl)acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural similarities to known anti-inflammatory and neuroactive compounds strongly suggest its potential in these areas. However, to fully realize this potential, a dedicated and systematic investigation into its biological activities is imperative.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

-

In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by the compound through comprehensive in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

Preclinical Evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of inflammatory diseases and neurological disorders.

References

-

Ácido (4-piridin-4-il-fenil)acético - Chem-Impex. (n.d.). Retrieved January 6, 2026, from [Link]

- Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). Molecules.

-

(4-Pyridin-4-yl-phenyl)acetic acid - Chem-Impex. (n.d.). Retrieved January 6, 2026, from [Link]

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Swaiman, K. F., & Wu, S. R. (1984). Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons. Neurology, 34(9), 1246–1250.

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2016). Nutrients.

- Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024).

- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). (1976). Agents and Actions.

- Regionally specific changes in central brain monoamine levels by 2,4-dichlorophenoxyacetic acid in acute treated r

- Multitarget Effect of 2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one in a Scopolamine-Induced Amnesic Rat Model. (2021). Neurotoxicity Research.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry.

- N-phenyl-[2-(4-chlorophenyl)-6,8-dichloroimidazo[1,2- a]pyridin-3-yl]acetamide. (2008). In Molecular Imaging and Contrast Agent Database (MICAD).

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Molecules.

- Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model. (2024).

- Evaluation of Bioactive Functions and Quantitative Analysis of Phenolic Compounds of Glehnia littoralis from Different Regions. (2021). Molecules.

-

4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). Inorganics.

-

(4-Pyridin-2-yl-phenyl)acetic acid - Chem-Impex. (n.d.). Retrieved January 6, 2026, from [Link]

- Synthesis of 2-[(3,4,5-Triphenyl)

Sources

- 1. Assessing complex movement behaviors in rodent models of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Pyridin-4-yl-phenyl)-acetic acid: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyridin-4-yl-phenyl)-acetic acid is a versatile biaryl compound that has emerged as a pivotal starting material and structural motif in medicinal chemistry. Its unique architecture, combining a phenylacetic acid moiety—a classic pharmacophore—with a pyridine ring, provides a chemically stable and synthetically accessible scaffold for creating novel therapeutic agents. This guide offers a comprehensive review of its synthesis, physicochemical properties, and, most importantly, its application as a core intermediate in the development of targeted therapeutics, particularly in the realm of anti-inflammatory and analgesic agents. By examining the pharmacological context of its derivatives, we illuminate the rationale behind its use and its potential for future drug discovery initiatives.

Introduction: The Strategic Value of a Biaryl Scaffold

In the landscape of drug design, privileged scaffolds are molecular frameworks that can bind to multiple biological targets, serving as a foundation for developing a diverse range of bioactive compounds. (4-Pyridin-4-yl-phenyl)-acetic acid represents such a scaffold. Structurally, it is an acetic acid derivative of 4-phenylpyridine, a biaryl system where one phenyl ring is replaced by a pyridine heterocycle. This seemingly simple modification has profound implications:

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility, polarity, and ability to interact with biological targets compared to a simple biphenylacetic acid.

-

Synthetic Versatility: The distinct reactivity of the pyridine and phenyl rings allows for selective functionalization, making it a versatile building block for creating libraries of derivatives.[1]

-

Proven Pharmacological Relevance: The phenylacetic acid group is a well-established pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The pyridine ring is also a common feature in numerous approved drugs, valued for its ability to engage in specific binding interactions.[2][3]

This guide provides a senior scientist's perspective on this high-value compound, focusing on the practical aspects of its synthesis and the scientific rationale for its use as a key intermediate in pharmaceutical and biochemical research.[4]

Physicochemical and Structural Properties

The fundamental properties of (4-Pyridin-4-yl-phenyl)-acetic acid are summarized below. A thorough understanding of these characteristics is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-pyridin-4-ylphenyl)acetic acid | [5] |

| Synonyms | 4-(4'-Pyridyl)phenylacetic acid | [5] |

| CAS Number | 55397-08-5 | [5][6] |

| Molecular Formula | C₁₃H₁₁NO₂ | [5][6] |

| Molecular Weight | 213.23 g/mol | [5][6] |

| Appearance | White to off-white solid | Chem-Impex |

| Topological Polar Surface Area | 50.2 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis and Characterization

The creation of the C-C bond between the phenyl and pyridine rings is the cornerstone of synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance and mild reaction conditions.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a phenylacetic acid derivative and a pyridine-based boronic acid or ester.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable, lab-scale synthesis of (4-Pyridin-4-yl-phenyl)-acetic acid from ethyl 4-bromophenylacetate and pyridine-4-boronic acid, followed by ester hydrolysis. The choice of an ester as the starting material protects the carboxylic acid during the coupling reaction, a common and effective strategy.

Step 1: Suzuki-Miyaura Coupling

-

Materials:

-

Ethyl 4-bromophenylacetate

-

Pyridine-4-boronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture), anhydrous

-

-

Procedure:

-

To a flame-dried, three-neck flask under an inert argon atmosphere, add ethyl 4-bromophenylacetate, pyridine-4-boronic acid, and potassium carbonate.

-

Add the anhydrous dioxane/water solvent mixture and degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

-

Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.[7]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl (4-pyridin-4-yl-phenyl)-acetate.

-

Step 2: Ester Hydrolysis

-

Materials:

-

Crude ethyl (4-pyridin-4-yl-phenyl)-acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equivalents)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude ester in the THF/water solvent mixture.

-

Add the base (LiOH or NaOH) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Remove the THF under reduced pressure.

-

Carefully acidify the remaining aqueous solution with 1M HCl to a pH of ~6-7. The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Pyridin-4-yl-phenyl)-acetic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the title compound.

Core Applications in Research and Development

(4-Pyridin-4-yl-phenyl)-acetic acid is rarely the final active molecule but rather a critical precursor. Its value lies in the strategic derivatization of its carboxylic acid and aromatic ring systems.

-

Pharmaceutical Intermediate: This is its primary application. The compound serves as the foundational scaffold for synthesizing more complex molecules targeting neurological disorders and, most notably, inflammatory conditions.[4][9] The carboxylic acid group is readily converted to amides, esters, and other functional groups, allowing for the exploration of vast chemical space.

-

Biochemical Research Tool: It is used in foundational research to understand molecular interactions, such as enzyme inhibition and receptor binding, helping to validate biological targets.[4]

-

Agrochemicals: The scaffold has potential in the development of new pesticides, herbicides, or plant growth regulators.[4]

-

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Pharmacological Landscape of Derived Molecules

While data on the intrinsic biological activity of (4-Pyridin-4-yl-phenyl)-acetic acid is limited, its structural components are hallmarks of potent anti-inflammatory drugs. The scientific rationale for its use is best understood by examining the mechanism of action of drugs with similar structures.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes.[10] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme responsible for baseline physiological functions, such as protecting the stomach lining and maintaining kidney blood flow.[11]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[11]

Traditional NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, leading to effective pain relief but also to gastrointestinal side effects. The goal of modern NSAID design is to selectively inhibit COX-2.[10] The arylacetic acid moiety is a classic structural feature of many non-selective and selective COX inhibitors.[2][12]

Caption: The arachidonic acid cascade and points of COX inhibition.

The Pyridine Ring as a Key Pharmacophore for COX-2 Selectivity

The active site of COX-2 features a secondary side pocket that is absent in COX-1. Selective COX-2 inhibitors are designed with specific moieties that can fit into this pocket, increasing their binding affinity and selectivity for COX-2 over COX-1.[10] The pyridine ring, present in (4-Pyridin-4-yl-phenyl)-acetic acid, is a key pharmacophore found in highly potent and selective COX-2 inhibitors like Etoricoxib. This suggests that derivatives of (4-Pyridin-4-yl-phenyl)-acetic acid are excellent candidates for developing next-generation selective anti-inflammatory drugs.[3][13] The nitrogen atom can form crucial hydrogen bonds within the active site, and the biaryl structure helps position the molecule correctly for optimal inhibition.

Safety and Toxicological Considerations

As a laboratory chemical intended for research use only, (4-Pyridin-4-yl-phenyl)-acetic acid has not undergone extensive toxicological evaluation.[6] However, preliminary hazard identification is available.

-

GHS Hazard Statements: According to supplier notifications, the compound is associated with the following hazards:

-

Component Toxicology:

-

Pyridine: The parent heterocycle can cause liver and kidney damage with chronic exposure in animal studies.

-

Phenylacetic Acid: Generally considered to have low toxicity but can be an irritant.

-

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory to minimize exposure.

Future Perspectives

(4-Pyridin-4-yl-phenyl)-acetic acid is more than just a chemical intermediate; it is a strategic platform for innovation. Its true potential lies in the creativity of medicinal chemists to use it as a starting point for novel therapeutics. The established link between its core structure and the pharmacophore of selective COX-2 inhibitors provides a strong foundation for developing new anti-inflammatory agents with potentially improved efficacy and safety profiles. Furthermore, its application in targeting neurological disorders remains a promising and less-explored frontier. As synthetic methodologies advance, the ability to rapidly and efficiently generate diverse libraries from this scaffold will ensure its continued relevance in the drug discovery pipeline for years to come.

References

-

Al-Mansouri, L., Al-Hussain, S. A., Al-qahtani, A. M., Eltahir, H. M., Al-sheikh, M. A., Alanazi, M. M., & El-Emam, A. A. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Fiamengok, A. S., & Pratt, D. A. (2015). oCOX-1 inhibition by acetaminophen and its pyridine and pyrimidine analogs. ResearchGate. [Link]

-

El-Sayed, M. A., Al-Ghorbani, M., Abbas, H. S., El-Ashry, E. S. H., & El-gemeie, G. H. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals. [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & El-Gazzar, M. G. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

-

ResearchGate. (n.d.). Chemical structures of COX inhibitors with pyridine structure. ResearchGate. [Link]

-

PubChem. 4-(4'-Pyridyl)phenylacetic acid. National Center for Biotechnology Information. [Link]

-

Partridge, M. W., & Slorach, S. A. (1983). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Google Patents. (1972). US3644377A - Process for the preparation of (4-pyridylthio)acetic acid.

-

Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., & El-Gamal, M. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

de Oliveira, D. P., Florentino, I. F., & da Silva, D. P. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior. [Link]

-

Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(4-Pyridinyl)benzeneacetic Acid in Drug Discovery

This guide provides an in-depth technical overview of 4-(4-pyridinyl)benzeneacetic acid, a heterocyclic carboxylic acid that has emerged as a pivotal structural motif in modern medicinal chemistry. While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its history is intrinsically linked to the evolution of synthetic methodologies and the relentless search for novel therapeutic agents. This document will delve into the compound's key synthetic pathways, its physicochemical properties, and its significant role as a building block in the development of targeted therapies.

A History Forged in Application: From Obscurity to a Key Building Block

The history of 4-(4-pyridinyl)benzeneacetic acid is not one of a landmark discovery but rather a story of gradual recognition of its value as a versatile scaffold in drug design. Its chemical structure, featuring a phenylacetic acid moiety linked to a pyridine ring, offers a unique combination of properties that are highly desirable for interacting with biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the phenylacetic acid portion provides a handle for further chemical modification and can engage in various non-covalent interactions.[1]

The rise in prominence of this compound is closely tied to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provided efficient and scalable methods for its synthesis.[2] Prior to these advancements, the synthesis of such biaryl systems was often cumbersome, limiting their widespread use in early-stage drug discovery. Today, 4-(4-pyridinyl)benzeneacetic acid is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to the development of a wide range of therapeutic agents.

Synthesis and Physicochemical Properties

The primary modern route for the synthesis of 4-(4-pyridinyl)benzeneacetic acid and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method offers high yields and excellent functional group tolerance, making it ideal for medicinal chemistry applications.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

A typical synthesis involves the coupling of a (4-(carboxymethyl)phenyl)boronic acid with a 4-halopyridine, or vice versa. The following protocol outlines a general procedure.

Experimental Protocol: Synthesis of 4-(4-Pyridinyl)benzeneacetic Acid via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-(carboxymethyl)phenyl)boronic acid (1.0 equivalent), 4-bromopyridine hydrochloride (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 4-(4-pyridinyl)benzeneacetic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-pyridinyl)benzeneacetic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 55397-08-5 | [4][5][6] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 213.23 g/mol | [4][5][6] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | |

| pKa | ~4.5 (estimated for the carboxylic acid) |

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true significance of 4-(4-pyridinyl)benzeneacetic acid lies in its extensive use as a foundational element in the synthesis of a diverse array of bioactive molecules. Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor functionalities make it an ideal starting point for designing ligands that can fit into the binding pockets of various protein targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

A notable application of this scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors.[7] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The 4-(4-pyridinyl)benzeneacetic acid core can be elaborated to create potent and selective CDK inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, derivatives of 4-(4-pyridinyl)benzeneacetic acid have been explored for a multitude of other therapeutic applications, leveraging the versatility of the pyridine and phenylacetic acid moieties. These include, but are not limited to, anti-inflammatory agents, antivirals, and treatments for neurodegenerative diseases. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to suit different biological targets.

Future Perspectives

The story of 4-(4-pyridinyl)benzeneacetic acid is a testament to the enabling power of synthetic chemistry in drug discovery. As our understanding of disease biology deepens and new therapeutic targets are identified, the demand for versatile and readily accessible chemical scaffolds will only increase. The continued development of novel synthetic methodologies will undoubtedly unlock new avenues for the utilization of this privileged scaffold, leading to the discovery of the next generation of targeted therapies. Its history, though not marked by a single "eureka" moment, is a compelling example of how a molecule's true value is often realized through its application and the ingenuity of medicinal chemists.

References

-

Tavares, F. X., & Strum, J. C. (2013). CDK inhibitors. U.S. Patent No. 8,598,197 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Barrow, J. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14495–14506.

-

PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid. Retrieved from [Link]

-

Nishihara, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Li, G., et al. (2017). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. RSC Advances, 7(8), 4549-4553.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

-

Patil, P., et al. (2018). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 11(4), 735.

-

Li, J. J., & Gribble, G. W. (Eds.). (2002). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

-

Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163.

-

DrugFuture. (n.d.). Phenylacetic Acid. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. CAS 55397-08-5 | (4-Pyridin-4-yl-phenyl)-acetic acid - Synblock [synblock.com]

- 5. 55397-08-5 CAS MSDS ((4-PYRIDIN-4-YL-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. CDK inhibitors - Patent US-8598197-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Pyridin-4-yl-phenyl)-acetic acid (CAS: 55397-08-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Pyridin-4-yl-phenyl)-acetic acid, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its established and potential applications in drug discovery, particularly as a scaffold for anti-inflammatory agents.

Introduction: A Scaffold of Pharmaceutical Interest

(4-Pyridin-4-yl-phenyl)-acetic acid, with the CAS number 55397-08-5, is a biaryl compound that marries a phenylacetic acid moiety with a pyridine ring. This unique structural combination has positioned it as a valuable intermediate in the synthesis of a variety of bioactive molecules.[1] The phenylacetic acid group is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the pyridine ring offers a site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule.[1] Consequently, this compound is of significant interest to researchers developing novel therapeutics for a range of conditions, including neurological disorders, inflammation, and pain.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (4-Pyridin-4-yl-phenyl)-acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55397-08-5 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | 2-(4-(pyridin-4-yl)phenyl)acetic acid | [3] |

| Synonyms | 4-(4'-Pyridyl)phenylacetic acid, 2-(4-(Pyridin-4-yl)phenyl)acetic acid | [4] |

| Storage Conditions | Sealed in a dry, room temperature environment is recommended for long-term stability. | [4] |

Synthesis and Purification

The synthesis of (4-Pyridin-4-yl-phenyl)-acetic acid is most effectively achieved through a convergent strategy, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method for constructing the key biaryl bond. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: a 4-halophenylacetic acid derivative and a 4-pyridylboronic acid or its ester. This approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis of (4-Pyridin-4-yl-phenyl)-acetic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the synthesis of similar biaryl compounds.

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.08 eq.).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl (4-pyridin-4-yl-phenyl)-acetate.

Step 2: Hydrolysis

-

Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 5-6 with 1M hydrochloric acid (HCl). The product, (4-Pyridin-4-yl-phenyl)-acetic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Caption: Synthetic workflow for (4-Pyridin-4-yl-phenyl)-acetic acid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings, typically in the range of 7.0-8.8 ppm. A singlet corresponding to the methylene (-CH₂-) protons of the acetic acid moiety would be expected around 3.6-3.8 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a higher chemical shift (>10 ppm), or may not be observed depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons will appear between 120-150 ppm, and the methylene carbon will be observed around 40-45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group will be present around 1700-1750 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (213.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the phenyl ring and the acetic acid moiety.

Analytical Workflow

The following workflow ensures the comprehensive characterization of the synthesized (4-Pyridin-4-yl-phenyl)-acetic acid.

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (4-Pyridin-4-yl-phenyl)-acetic acid make it a compelling scaffold for the development of various therapeutic agents. Its primary area of exploration has been in the field of anti-inflammatory drugs.

Potential as a COX Inhibitor

Many NSAIDs, such as diclofenac and ibuprofen, are phenylacetic acid derivatives that exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] The incorporation of a 4-pyridyl group onto the phenylacetic acid backbone can modulate the compound's binding affinity and selectivity for the COX isoforms. While direct inhibitory data for (4-Pyridin-4-yl-phenyl)-acetic acid is not extensively published, numerous studies on structurally related pyridinyl- and phenyl-substituted compounds have demonstrated potent and selective COX-2 inhibition.[5][6] For instance, a series of pyridine acyl sulfonamide derivatives were designed and synthesized as potential COX-2 inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range.[7] This strongly suggests that (4-Pyridin-4-yl-phenyl)-acetic acid is a promising lead structure for the development of novel COX-2 selective inhibitors with potentially improved side-effect profiles compared to traditional NSAIDs.

Caption: Proposed mechanism of action as a COX-2 inhibitor.

Other Potential Therapeutic Areas

Beyond its potential as an anti-inflammatory agent, the unique chemical structure of (4-Pyridin-4-yl-phenyl)-acetic acid makes it a versatile building block for exploring other therapeutic targets.

-

Neurological Disorders: The presence of the pyridine ring, a common feature in many centrally acting drugs, suggests that derivatives of this compound could be investigated for their potential in treating neurological conditions.[1]

-

Enzyme Inhibition: The carboxylic acid and pyridine moieties can participate in various interactions with enzyme active sites, making it a suitable starting point for the design of inhibitors for other enzyme families.[1]

-

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals, indicating potential applications in the development of new pesticides or herbicides.[1]

Conclusion

(4-Pyridin-4-yl-phenyl)-acetic acid is a chemically tractable and pharmaceutically relevant molecule. Its straightforward synthesis via Suzuki-Miyaura coupling and its structural resemblance to known bioactive compounds, particularly COX-2 inhibitors, make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its biological activity and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Hashimoto, H., Maeda, K., Ozawa, K., Haruta, J., & Wakitani, K. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. (1995). Il Farmaco, 50(7-8), 523-530. [Link]

- Process for the preparation of (4-pyridylthio)acetic acid. (1972). U.S.

-

Supporting Information. Wiley-VCH. [Link]

-

4-(4'-Pyridyl)phenylacetic acid. PubChem. [Link]

-

Hayashi, S., et al. (2012). Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug. European Journal of Medicinal Chemistry, 50, 342-350. [Link]

- Method for synthesising a phenyl acetic acid. (1980).

-

Synthesis and Characterization of Some Novel Naphthalene-Pyrimidine Derivatives as Anti-Inflammatory Agents. (2015). Indo American Journal of Pharmaceutical Sciences, 2(4), 851-856. [Link]

-

Phenylacetic acid. Organic Syntheses. [Link]

-

Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6751-6755. [Link]

-

Antiinflammatory phenylacetic acid derivatives. (1966). U.S. Patent No. 3,228,831. [Link]

- Process for synthesizing phenylacetic acid by carbonylation of toluene. (2013). U.S.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2018). Molecules, 23(10), 2469. [Link]

-

Phenylacetic acid. Organic Syntheses. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Antiinflammatory phenylacetic acid derivatives. II. p-Cyclohexylphenylacetic acid derivatives. (1977). Chimica Therapeutica, 12(2), 170-178. [Link]

-

Inhibition of cyclooxygenase activity by standardized hydroalcoholic extracts of four Asteraceae species from the Argentine Puna. (2008). Journal of Ethnopharmacology, 118(3), 441-446. [Link]

-

Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004). European Patent No. 1439157. [Link]

-

Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). International Journal of Molecular Sciences, 25(15), 8168. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023). Impact Factor, 11(9). [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules, 20(7), 12786-12798. [Link]

- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010).

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. [Link]

-

13C NMR (CDCl3, 50 MHz) of phenylacetic acid. ResearchGate. [Link]

-

Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

-

Acetic acid, phenyl ester. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 55397-08-5 CAS MSDS ((4-PYRIDIN-4-YL-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility data for (4-pyridin-4-yl-phenyl)-acetic acid in common lab solvents

An In-depth Technical Guide to the Solubility of (4-pyridin-4-yl-phenyl)-acetic acid

Abstract

(4-pyridin-4-yl-phenyl)-acetic acid is a bifunctional molecule of significant interest in pharmaceutical development, serving as a versatile intermediate in the synthesis of bioactive compounds.[1] Its solubility is a critical determinant of its behavior in both synthetic reactions and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of (4-pyridin-4-yl-phenyl)-acetic acid. In the absence of extensive publicly available quantitative data, this document emphasizes the foundational principles governing its solubility, a qualitative analysis based on its molecular structure, and a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for solubility assessment and application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For an active pharmaceutical ingredient (API) like (4-pyridin-4-yl-phenyl)-acetic acid, solubility profoundly influences every stage of the therapeutic pipeline, from initial screening and synthesis to formulation and in vivo performance. Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's progression.[2][3] Therefore, a thorough understanding and accurate measurement of solubility in various media are indispensable for making informed decisions, optimizing formulation strategies, and ensuring the development of safe and effective medicines.

(4-pyridin-4-yl-phenyl)-acetic acid is a molecule that combines a pyridine ring with a phenylacetic acid moiety.[1] This structure imparts amphoteric properties, making its solubility highly dependent on the pH of the medium. This guide will delve into the theoretical underpinnings of its solubility profile and provide a practical, step-by-step methodology for its experimental determination.

Physicochemical Profile and Qualitative Solubility Prediction

To understand the solubility of (4-pyridin-4-yl-phenyl)-acetic acid, we must first examine its key physicochemical properties. These characteristics provide the basis for predicting its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | 2-(4-pyridin-4-ylphenyl)acetic acid | [4] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 213.23 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 55397-08-5 | [1][4][5] |

The structure of (4-pyridin-4-yl-phenyl)-acetic acid is inherently dualistic, featuring both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This amphoteric nature is the primary driver of its solubility characteristics.

Caption: Molecular structure of (4-pyridin-4-yl-phenyl)-acetic acid highlighting its key functional groups.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is expected to have significant solubility in these solvents, especially at pH values where it is ionized. The carboxylic acid and pyridine nitrogen can both participate in hydrogen bonding with the solvent molecules.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can solvate the polar regions of the molecule, although they cannot act as hydrogen bond donors.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low solubility is expected. The energy required to break the intermolecular forces (hydrogen bonds and crystalline lattice forces) in the solid state is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents.[6]

The Defining Influence of pH on Solubility

As an amphoteric substance, (4-pyridin-4-yl-phenyl)-acetic acid can exist as a cation, a zwitterion (neutral overall charge), or an anion depending on the pH of the aqueous medium.[7][8] This pH-dependent ionization is the most critical factor governing its aqueous solubility.

-

Low pH (Acidic Conditions): The pyridine nitrogen is protonated (forming a pyridinium cation), while the carboxylic acid remains largely protonated. The molecule carries a net positive charge, and its salt form is generally more soluble than the neutral form.[9]

-

Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with a protonated pyridine and a deprotonated carboxylate group. At this point, the net charge is zero, and the molecule typically exhibits its minimum solubility.

-

High pH (Basic Conditions): The carboxylic acid is deprotonated (forming a carboxylate anion), while the pyridine nitrogen remains neutral. The molecule carries a net negative charge, and this anionic form is also typically more soluble than the neutral species.[9]

This behavior results in a characteristic "U-shaped" or parabolic solubility-pH profile, which is crucial to define for applications in oral drug delivery, as the pH varies significantly throughout the gastrointestinal tract.[8]

Caption: Predicted ionization and solubility profile of the amphoteric molecule as a function of pH.

Standard Operating Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid phases.

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

(4-pyridin-4-yl-phenyl)-acetic acid (solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers for aqueous profile; methanol, ethanol, acetonitrile, etc.)[12]

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 or 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Calibrated pH meter

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an amount of (4-pyridin-4-yl-phenyl)-acetic acid that is known to be in excess of its expected solubility and place it into a vial. A common starting point is to add enough solute to achieve a concentration of 10-20 mg/mL if it were all to dissolve. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume of the desired solvent (e.g., 5 mL) into the vial.

-

Prepare at least three replicates for each solvent condition.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitate at a consistent speed (e.g., 150 rpm).[13]

-

Allow the samples to equilibrate for a sufficient duration. A typical period is 24 to 48 hours. For some compounds, 72 hours may be necessary to ensure true equilibrium is reached.[14]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean collection tube or vial. This step is critical to remove all undissolved microparticles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantify the concentration of (4-pyridin-4-yl-phenyl)-acetic acid in the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

For aqueous buffers, measure and record the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The solubility is reported as the mean ± standard deviation of the replicate measurements (e.g., in mg/mL or µg/mL).

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table Template for Solubility Data:

| Solvent/Medium | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) ± SD (n=3) | Observations |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | |||

| Acetate Buffer (pH 4.5) | 37 | 4.5 | |||

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | |||

| Water | 25 | ~7.0 | |||

| Methanol | 25 | N/A | N/A | ||

| Acetonitrile | 25 | N/A | N/A | ||

| DMSO | 25 | N/A | N/A |

Conclusion

References

-